N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide
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Overview
Description
N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide is a compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and formaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)piperidine: A related compound with similar structural features but lacking the carboximidamide group.
4-(Hydroxymethyl)piperidine: Another piperidine derivative with the hydroxymethyl group at a different position.
Uniqueness
N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . The presence of both hydroxyl and carboximidamide groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)10-4-2-1-3-6(10)5-11/h6,11-12H,1-5H2,(H2,8,9) |
InChI Key |
RPWRNYGVPTVVEM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C(C1)CO)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C(C1)CO)C(=NO)N |
Origin of Product |
United States |
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